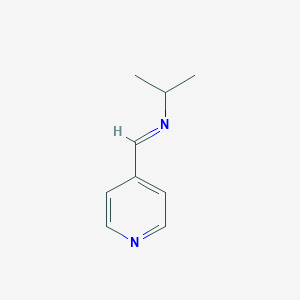
Orbofiban acetate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Orbofiban acetate hydrate is a chemical compound that belongs to the class of small molecular weight inhibitors of platelet aggregation. It is a potent antagonist of platelet glycoprotein IIb/IIIa receptors, which are involved in the final stages of platelet aggregation. Orbofiban acetate hydrate has been extensively studied for its potential therapeutic applications in cardiovascular diseases such as acute coronary syndromes, unstable angina, and myocardial infarction.
Mecanismo De Acción
Orbofiban acetate hydrate acts as a potent antagonist of platelet glycoprotein IIb/IIIa receptors, which are involved in the final stages of platelet aggregation. By blocking these receptors, orbofiban acetate hydrate prevents the binding of fibrinogen and other adhesive proteins to the platelet surface, thereby inhibiting platelet aggregation and reducing the risk of thrombotic events.
Biochemical and Physiological Effects
Orbofiban acetate hydrate has been shown to have a number of biochemical and physiological effects. It inhibits platelet aggregation, reduces the risk of thrombotic events, and improves blood flow in patients with cardiovascular diseases. Orbofiban acetate hydrate has also been shown to have anti-inflammatory effects, reducing the levels of inflammatory markers such as C-reactive protein and interleukin-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Orbofiban acetate hydrate has several advantages for lab experiments. It is a potent and selective inhibitor of platelet glycoprotein IIb/IIIa receptors, making it a useful tool for studying platelet function and thrombotic events. Orbofiban acetate hydrate is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are some limitations to the use of orbofiban acetate hydrate in lab experiments. It may have off-target effects on other receptors or enzymes, and its effects may vary depending on the experimental conditions and cell types used.
Direcciones Futuras
There are several future directions for research on orbofiban acetate hydrate. One area of interest is the development of new formulations or delivery methods that could improve its therapeutic efficacy and reduce the risk of side effects. Another area of interest is the identification of new targets for orbofiban acetate hydrate, such as other platelet receptors or enzymes involved in thrombotic events. Finally, there is a need for further studies on the long-term safety and efficacy of orbofiban acetate hydrate in different patient populations.
Métodos De Síntesis
Orbofiban acetate hydrate is synthesized by a series of chemical reactions involving the condensation of 2-aminobenzoic acid with 3,4-dihydro-6-methyl-4-oxo-3-[(phenylsulfonyl)amino]-1,2,4-triazine-5-carboxylic acid. The resulting compound is then acetylated to form orbofiban acetate hydrate. The synthesis method has been optimized for high yield and purity, and the resulting compound has been characterized by various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
Orbofiban acetate hydrate has been extensively studied for its potential therapeutic applications in cardiovascular diseases. It has been shown to be effective in inhibiting platelet aggregation and reducing the risk of thrombotic events in patients with acute coronary syndromes, unstable angina, and myocardial infarction. Orbofiban acetate hydrate has also been studied for its potential use in preventing restenosis after coronary artery stenting and in reducing the risk of stroke in patients with atrial fibrillation.
Propiedades
Número CAS |
165800-05-5 |
|---|---|
Nombre del producto |
Orbofiban acetate hydrate |
Fórmula molecular |
C76H110N20O25 |
Peso molecular |
1703.8 g/mol |
Nombre IUPAC |
acetic acid;ethyl 3-[[(3S)-1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoylamino]propanoate;hydrate |
InChI |
InChI=1S/4C17H23N5O4.4C2H4O2.H2O/c4*1-2-26-14(23)7-9-20-17(25)21-13-8-10-22(16(13)24)12-5-3-11(4-6-12)15(18)19;4*1-2(3)4;/h4*3-6,13H,2,7-10H2,1H3,(H3,18,19)(H2,20,21,25);4*1H3,(H,3,4);1H2/t4*13-;;;;;/m0000...../s1 |
Clave InChI |
SVMJTTTTYFMATC-QSGPNNMYSA-N |
SMILES isomérico |
CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O |
SMILES |
CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O |
SMILES canónico |
CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O |
Sinónimos |
N(((3)-1-(p-amidino-phenyl)-2-oxo-3-pyrrolidinyl)carbamoyl)-beta-alanine,ethyl ester, monoacetate quadrantihydrate orbofiban orofiban orofiban acetate SC 57099B SC-57099B SC57099B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




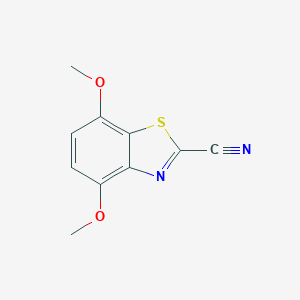

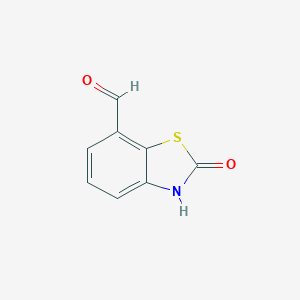
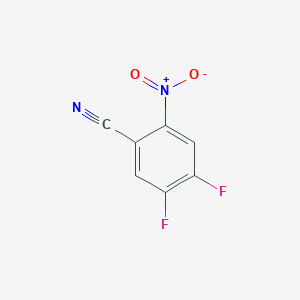
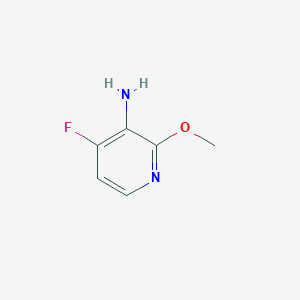
![5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B64016.png)
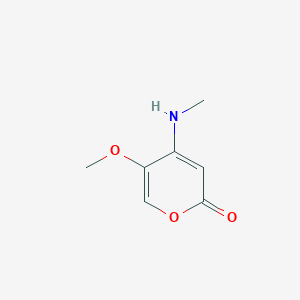
![5-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B64022.png)
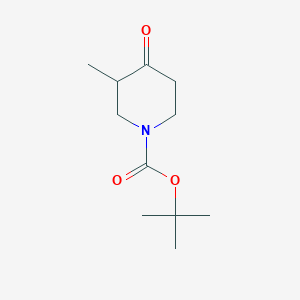

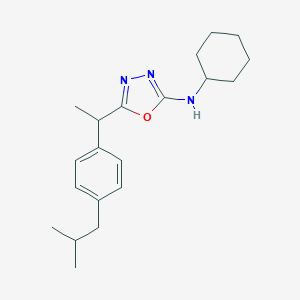
![4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B64034.png)
